molecular formula C15H11Br2NOS B3011536 2,3-Bis(4-bromophenyl)-1,3-thiazolidin-4-one CAS No. 128914-34-1

2,3-Bis(4-bromophenyl)-1,3-thiazolidin-4-one

Cat. No.: B3011536
CAS No.: 128914-34-1
M. Wt: 413.13
InChI Key: VYVSRHOLFOPNGF-UHFFFAOYSA-N
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Description

2,3-Bis(4-bromophenyl)-1,3-thiazolidin-4-one is a heterocyclic compound that features a thiazolidinone ring substituted with two 4-bromophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Bis(4-bromophenyl)-1,3-thiazolidin-4-one typically involves the reaction of 4-bromobenzaldehyde with thiourea and chloroacetic acid. The reaction proceeds through the formation of an intermediate Schiff base, which cyclizes to form the thiazolidinone ring. The reaction conditions often include refluxing in ethanol or another suitable solvent .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 2,3-Bis(4-bromophenyl)-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2,3-Bis(4-bromophenyl)-1,3-thiazolidin-4-one in biological systems involves its interaction with cellular targets such as enzymes and receptors. The compound’s thiazolidinone ring can interact with the active sites of enzymes, inhibiting their activity. Additionally, the bromophenyl groups may enhance the compound’s ability to penetrate cell membranes and reach intracellular targets .

Comparison with Similar Compounds

  • 2,3-Bis(4-bromophenyl)fumaronitrile
  • N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide
  • 2,3-Bis(phenylamino)quinoxalines

Uniqueness: 2,3-Bis(4-bromophenyl)-1,3-thiazolidin-4-one is unique due to its specific substitution pattern and the presence of the thiazolidinone ring. This structure imparts distinct chemical reactivity and biological activity compared to other similar compounds. For example, while 2,3-Bis(4-bromophenyl)fumaronitrile is primarily used in materials science, this compound has broader applications in medicinal chemistry .

Properties

IUPAC Name

2,3-bis(4-bromophenyl)-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11Br2NOS/c16-11-3-1-10(2-4-11)15-18(14(19)9-20-15)13-7-5-12(17)6-8-13/h1-8,15H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYVSRHOLFOPNGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(S1)C2=CC=C(C=C2)Br)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11Br2NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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